Product packaging for 1-(4-bromobenzyl)-1H-pyrazol-5-amine(Cat. No.:CAS No. 956986-52-0)

1-(4-bromobenzyl)-1H-pyrazol-5-amine

Cat. No.: B2450292
CAS No.: 956986-52-0
M. Wt: 252.115
InChI Key: VBGXXWGGAZDXFZ-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. researchgate.net This core structure imparts a unique combination of chemical properties that have made pyrazole derivatives a cornerstone of modern chemical research.

The history of pyrazole chemistry dates back to the late 19th century, with significant advancements in its synthesis and understanding of its properties occurring throughout the 20th century. The stability of the pyrazole ring, coupled with its capacity for diverse functionalization at multiple positions, has allowed for the creation of vast libraries of derivatives. This structural versatility is a key reason for the enduring interest in this class of compounds.

The strategic placement of various substituents on the pyrazole core can dramatically influence the molecule's biological activity and physical properties. In medicinal chemistry, pyrazole derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. nih.govontosight.ai In the realm of materials science, the unique electronic and photophysical properties of certain pyrazole derivatives have led to their investigation for use in applications such as organic light-emitting diodes (OLEDs) and as fluorescent probes.

The Significance of Bromine and Benzyl (B1604629) Moieties in Organic Synthesis and Bioactivity

The specific substituents on the pyrazole ring of 1-(4-bromobenzyl)-1H-pyrazol-5-amine, namely the bromine atom and the benzyl group, are not arbitrary. Each brings a set of well-established properties that are highly valued in the fields of organic synthesis and medicinal chemistry.

The inclusion of a bromine atom in a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. Bromine is known to enhance the lipophilicity of a compound, which can improve its ability to cross biological membranes. Furthermore, the bromine atom can act as a valuable synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures.

The benzyl group, a benzene (B151609) ring attached to a methylene (B1212753) group, is a common feature in many bioactive molecules. Its presence can influence a compound's binding affinity to biological targets through various non-covalent interactions. In organic synthesis, the benzyl group is often employed as a protecting group for alcohols, amines, and other functional groups due to its relative stability and the ease with which it can be removed under specific conditions.

Rationale for Investigating this compound

The combination of the pyrazole core with the 4-bromobenzyl and amine substituents in this compound presents a molecule with intriguing potential for further research and application.

From a synthetic standpoint, the preparation of this compound can be envisioned through established methodologies for the synthesis of 1-substituted 5-aminopyrazoles. A plausible route would involve the reaction of a (4-bromobenzyl)hydrazine with a suitable three-carbon synthon, such as a β-ketonitrile or an ethoxymethylenemalononitrile (B14416). The choice of reagents and reaction conditions would be crucial in achieving a high yield and purity of the desired product.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 956986-52-0
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol

Data sourced from chemical supplier databases.

Given the known biological activities of other substituted pyrazoles, it is reasonable to hypothesize that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. The presence of the 5-amino group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives could be screened for a variety of biological activities, including but not limited to:

Anticancer Activity: Many pyrazole derivatives have demonstrated potent anticancer properties. The specific substitution pattern of this compound could lead to compounds with novel mechanisms of action against various cancer cell lines.

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. The this compound core could be elaborated to design selective inhibitors of specific kinases involved in disease pathways.

Antimicrobial Activity: The ongoing need for new antimicrobial agents makes the exploration of novel chemical scaffolds a high priority. Derivatives of this compound could be investigated for their efficacy against a range of bacterial and fungal pathogens.

Furthermore, the bromine atom on the benzyl group offers a site for further synthetic elaboration through reactions such as Suzuki or Buchwald-Hartwig cross-coupling. This would enable the introduction of additional chemical diversity and the fine-tuning of the molecule's properties for specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrN3 B2450292 1-(4-bromobenzyl)-1H-pyrazol-5-amine CAS No. 956986-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14/h1-6H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGXXWGGAZDXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Approaches

Retrosynthetic Analysis of 1-(4-bromobenzyl)-1H-pyrazol-5-amine

A retrosynthetic analysis of the target molecule identifies two primary strategic disconnections. The first and most evident disconnection is the bond between the pyrazole (B372694) N1 nitrogen and the benzylic carbon. This C-N bond disconnection leads to two key precursors: 1H-pyrazol-5-amine and 4-bromobenzyl bromide. This approach simplifies the synthesis into two major stages: formation of the core pyrazole ring and its subsequent N-alkylation.

A second disconnection breaks down the 1H-pyrazol-5-amine ring itself. The fundamental synthesis of a pyrazole ring involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. For a 5-aminopyrazole, a common precursor is a β-ketonitrile, such as 3-oxopropanenitrile (B1221605) or its derivatives (e.g., 3-aminocrotononitrile). This leads to the simplest starting materials: hydrazine and a suitable three-carbon building block containing a nitrile group.

Development of Synthetic Protocols for this compound

Based on the retrosynthetic analysis, several forward synthetic protocols have been developed.

The most common classical route involves a two-step process. First, the 1H-pyrazol-5-amine core is synthesized. This is typically achieved through the cyclocondensation reaction of hydrazine hydrate (B1144303) with a β-ketonitrile, such as ethoxymethylenemalononitrile (B14416) or benzoylacetonitrile. nih.gov The reaction is often carried out in a protic solvent like ethanol (B145695) and may be heated to drive the reaction to completion.

The second step is the N-alkylation of the pre-formed 1H-pyrazol-5-amine. semanticscholar.org The pyrazole is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) to deprotonate the ring nitrogen. Subsequent addition of 4-bromobenzyl bromide results in the formation of the desired N-alkylated product. A significant challenge in this step is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the pyrazole ring. Steric hindrance often directs the alkylation to the less hindered nitrogen atom. mdpi.com

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. nih.gov For the synthesis of pyrazole derivatives, green approaches focus on replacing hazardous solvents, reducing energy consumption, and utilizing catalytic rather than stoichiometric reagents. researchgate.netacs.org

One key green strategy is the use of water as a solvent, which is non-toxic, inexpensive, and readily available. thieme-connect.comthieme-connect.com The condensation reaction to form the pyrazole ring can often be performed effectively in an aqueous medium, sometimes facilitated by a catalyst. Furthermore, multicomponent, one-pot reactions are a cornerstone of green chemistry as they reduce waste and improve efficiency. researchgate.net Such a strategy could involve the reaction of a hydrazine, a β-dicarbonyl compound, and an aldehyde in the presence of a recyclable catalyst. thieme-connect.com Organocatalysts, such as proline or imidazole, have also been employed to promote pyrazole synthesis under milder conditions. acs.org

Comparison of Solvents in Pyrazole Synthesis
SolventAdvantagesDisadvantagesTypical Conditions
EthanolReadily available, relatively low toxicityFlammable, derived from non-renewable sources (often)Reflux
DMF/AcetonitrileGood solvating properties for polar reactantsToxic, high boiling point (difficult to remove)Room temperature to elevated temperatures
WaterNon-toxic, non-flammable, inexpensivePoor solubility for some organic substratesRoom temperature or heating, often with catalyst
Solvent-freeEliminates solvent waste, high atom economyRequires thermally stable reactants, potential for side reactionsGrinding or heating of neat reactants

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the preparation of 1H-pyrazole-5-amines, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. rti.orgresearchgate.net The synthesis typically involves heating a mixture of an appropriate aryl hydrazine and a precursor like 3-aminocrotononitrile (B73559) or an α-cyanoketone in a sealed vessel using a microwave reactor. nih.govlookchem.com Often, the reaction is performed in an acidic aqueous solution, such as 1 M HCl. rti.orglookchem.com This method not only speeds up the process but also frequently leads to higher yields and cleaner products, minimizing the need for extensive purification. nih.gov

Conventional vs. Microwave-Assisted Pyrazole Synthesis
ParameterConventional Heating (Reflux)Microwave-Assisted Method
Reaction TimeSeveral hours (e.g., 6-24 h)Minutes (e.g., 10-15 min) rti.orglookchem.com
Typical YieldModerate to good (50-80%)Good to excellent (70-95%) nih.gov
Energy EfficiencyLowerHigher (direct heating of molecules)
PurificationOften requires column chromatographyCan sometimes be isolated by simple filtration lookchem.com

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of catalyst, solvent, base, and temperature.

For the N-alkylation step, the choice of catalyst and reaction conditions is critical for achieving high regioselectivity and yield. While uncatalyzed alkylation is often slow, both acid and base catalysis can be employed.

Base-Catalyzed Alkylation: This is the more common approach. The selection of the base can significantly influence the outcome. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling and can be highly effective, particularly in polar aprotic solvents. Phase-transfer catalysts can also be used to facilitate the reaction in biphasic systems, which is a greener alternative.

Acid-Catalyzed Alkylation: An alternative method involves the use of Brønsted or Lewis acid catalysts with specific alkylating agents like trichloroacetimidates. semanticscholar.orgmdpi.com For example, camphorsulfonic acid (CSA) has been shown to effectively catalyze the N-alkylation of pyrazoles. mdpi.com This method avoids the need for strong bases and can offer different selectivity profiles.

Ligand effects are generally not a consideration for the classical synthesis of this molecule, as the key steps (cyclocondensation and nucleophilic substitution) are not typically mediated by transition-metal complexes that would require ligands. However, if a cross-coupling strategy were devised, the choice of ligand on the metal catalyst would become paramount.

Catalyst/Base Screening for N-Alkylation of Pyrazole
Catalyst/BaseSolventTypical TemperatureKey Characteristics
NaHDMF, THF0 °C to RTStrong base, requires inert atmosphere, high yield.
K₂CO₃Acetonitrile, DMFRT to RefluxMild, inexpensive, commonly used.
Cs₂CO₃Acetonitrile, DMFRT to RefluxMore effective than K₂CO₃ for difficult alkylations.
CSA (Brønsted Acid)1,2-DCERefluxUsed with trichloroacetimidate (B1259523) electrophiles, avoids strong base. mdpi.com

Solvent Selection and Temperature Control

The choice of solvent and the precise control of reaction temperature are pivotal throughout the synthesis of this compound and its intermediates. These parameters influence reaction rates, regioselectivity, and the suppression of side-product formation.

A common route to 5-aminopyrazoles involves the condensation reaction between a β-ketonitrile and a hydrazine derivative. In such syntheses, polar protic solvents like ethanol are frequently employed, often under reflux conditions, to facilitate the cyclization process. beilstein-journals.org For the direct preparation of N-substituted pyrazoles from primary amines and a dicarbonyl compound, polar aprotic solvents such as N,N-dimethylformamide (DMF) are often the solvent of choice, with reactions typically heated to temperatures around 80-85 °C to ensure a reasonable reaction rate. nih.govacs.org

The temperature can also be a tool for controlling the reaction's outcome. For instance, in related pyrazole syntheses, reactions are sometimes initiated at a lower temperature (e.g., 0 °C) before being heated, a strategy that can be critical for achieving reproducible yields. nih.govacs.org Conversely, some derivatization reactions, such as the halogenation of the pyrazole core, are effectively carried out at room temperature to maintain selectivity and prevent degradation of the product. beilstein-archives.org The use of microwave irradiation represents another approach where temperature is carefully controlled, often enabling solvent-free conditions and significantly reduced reaction times. beilstein-journals.org

The following table summarizes various solvent and temperature conditions reported for the synthesis of analogous N-substituted and 5-aminopyrazole compounds, illustrating the range of conditions applicable to the synthesis of this compound.

Reaction TypeSolventTemperatureReference
N-Alkylation/Arylation of PyrazolesN,N-Dimethylformamide (DMF)80-85 °C nih.govacs.org
5-Aminopyrazole Synthesis (from β-ketonitrile)EthanolReflux beilstein-journals.org
Multicomponent Synthesis of Pyrazolo[3,4-b]pyridinesAcetic Acid80-140 °C beilstein-journals.org
C-H Halogenation of 3-aryl-1H-pyrazol-5-aminesDimethyl Sulfoxide (DMSO)Room Temperature beilstein-archives.org
Cyclocondensation for Pyrazolo[3,4-b]pyridinesIonic Liquid ([bmim]Br)90 °C beilstein-journals.org

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The isolation and purification of this compound and its synthetic intermediates are crucial steps to obtain a compound of high purity. A multi-step approach involving extraction, chromatography, and recrystallization is typically employed.

Following the completion of the reaction, a standard work-up procedure is initiated. This usually involves quenching the reaction mixture, often with water, followed by extraction of the crude product into a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). mdpi.com The organic layer is then washed, commonly with a saturated sodium chloride solution, to remove residual water and water-soluble impurities. beilstein-archives.org The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield the crude product. beilstein-archives.org

For the purification of both the final product and key intermediates, column chromatography is a widely used and effective technique. nih.govacs.org Silica gel is the most common stationary phase, though basic alumina (B75360) may be used for certain compounds. nih.gov The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents, typically non-polar to more polar, is often used. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate or dichloromethane and ethanol. nih.govacs.orgbeilstein-archives.org

Recrystallization is another powerful technique for purifying the final product. acs.org This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, crystals of the purified compound will form, leaving impurities behind in the solution. Ethanol is a frequently cited solvent for the recrystallization of pyrazole derivatives. beilstein-archives.orgacs.org

An alternative purification strategy for pyrazoles involves their conversion into acid addition salts. The pyrazole is dissolved in a suitable solvent and treated with an inorganic or organic acid, causing the salt to precipitate or crystallize. This crystalline salt can be easily separated by filtration, providing a highly purified form of the compound. google.comgoogle.com

The following table outlines common purification techniques and conditions relevant to the isolation of this compound.

TechniqueDetailsTypical Solvents/ReagentsReference
Liquid-Liquid ExtractionSeparation of the crude product from the aqueous reaction mixture.Dichloromethane, Ethyl Acetate, Water, Saturated NaCl solution beilstein-archives.orgmdpi.com
Column ChromatographyPurification based on differential adsorption on a stationary phase.Stationary Phase: Silica Gel, Alumina Eluents: Hexane-Ethyl Acetate, Dichloromethane-Ethanol nih.govacs.orgbeilstein-archives.org
RecrystallizationPurification based on differential solubility.Ethanol beilstein-archives.orgacs.org
Acid Salt CrystallizationFormation of a crystalline salt to facilitate purification.Inorganic or organic acids in an organic solvent or water. google.comgoogle.com

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Analysis of 1-(4-bromobenzyl)-1H-pyrazol-5-amine

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation and its arrangement within the crystal lattice.

While the specific crystal structure of this compound has not been reported, analysis of analogous compounds, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, provides a model for its likely structural features. nih.gov In such a study, the compound would be synthesized and crystallized, and a suitable single crystal would be subjected to X-ray diffraction.

The resulting data would allow for the determination of the unit cell parameters, which define the basic repeating unit of the crystal lattice, and the space group, which describes the symmetry of the crystal. For instance, a related pyrazole (B372694) derivative, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, was found to crystallize in the orthorhombic space group P212121. researchgate.net

Illustrative Crystallographic Data for a Related Pyrazole Derivative

Parameter Value
Chemical Formula C10H9BrN2
Crystal System Orthorhombic
Space Group P212121
a (Å) 5.9070(3)
b (Å) 9.2731(7)
c (Å) 17.5641(14)
Volume (ų) 962.09(12)
Z 4

This data is for 3-(4-bromophenyl)-5-methyl-1H-pyrazole and is presented for illustrative purposes. researchgate.net

The analysis would reveal the connectivity of the atoms in this compound, confirming the presence of the 4-bromobenzyl group attached to one of the nitrogen atoms of the pyrazole ring and the amine group at the 5-position. The arrangement of molecules in the crystal, known as the crystal packing, would also be elucidated, showing how individual molecules are oriented with respect to one another.

The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions. In the case of pyrazole derivatives, hydrogen bonds and C-H⋯π interactions are often significant. researchgate.netnih.gov For this compound, the amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. epa.gov These hydrogen bonds can link molecules together to form chains, dimers, or more complex three-dimensional networks. researchgate.net

The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by the surrounding environment. In the solid state, the conformation of this compound would be "frozen" in the crystal lattice. X-ray crystallography would reveal the torsion angles between the pyrazole ring and the bromobenzyl group. In related structures, the phenyl and pyrazole rings are often not coplanar. For example, in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the methoxybenzene group is rotated by 37.01(5)° from the central pyrazole ring. nih.gov This rotation is a result of steric hindrance and the optimization of intermolecular interactions within the crystal. It is likely that this compound would adopt a similar non-planar conformation in the solid state.

Advanced Diffraction Techniques (e.g., Powder X-ray Diffraction for Polymorphic Studies)

While single-crystal X-ray diffraction provides the most detailed structural information, it requires the growth of high-quality single crystals, which is not always feasible. Powder X-ray diffraction (PXRD) is a powerful alternative that can be used to analyze a polycrystalline sample. researchgate.netresearchgate.net

PXRD is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. PXRD can be used to identify the different polymorphic forms of this compound and to monitor phase transitions between them under different conditions, such as temperature and pressure. Each polymorph will give a unique diffraction pattern, acting as a "fingerprint" for that crystalline phase. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

1D NMR (¹H, ¹³C) Spectral Interpretation

No experimental ¹H or ¹³C NMR data for 1-(4-bromobenzyl)-1H-pyrazol-5-amine is available in the searched sources.

2D NMR Techniques (e.g., COSY, HMBC, HSQC for complete structural correlation)

Specific 2D NMR (COSY, HMBC, HSQC) data for the structural correlation of this compound could not be found.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No HRMS data for this compound was identified in the searched literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS data for this compound was found in the available resources.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific IR and Raman spectral data for the functional group identification of this compound are not available in the searched scientific literature.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The chromophores in this compound are the pyrazole (B372694) ring and the 4-bromobenzyl group, which together form an extended conjugated system.

The electronic spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions. uzh.chlibretexts.org

π → π Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π antibonding orbital. libretexts.org They are typically high-energy transitions, resulting in strong absorption bands, often in the 200-400 nm range for aromatic and heterocyclic compounds. libretexts.orglibretexts.org The conjugated system formed by the pyrazole and bromophenyl rings lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift).

n → π Transitions: These transitions occur when a non-bonding electron (from the lone pairs on the nitrogen atoms of the pyrazole ring and the amine group) is promoted to a π antibonding orbital. uzh.ch These transitions are generally of lower energy and intensity compared to π → π* transitions. uzh.ch

The presence of the bromine atom, a halogen substituent, on the benzene (B151609) ring can also influence the electronic spectrum. While bromine is an auxochrome, its electron-withdrawing inductive effect and electron-donating resonance effect can modulate the energy of the molecular orbitals, potentially causing shifts in the absorption maxima (λmax) compared to the unsubstituted benzyl (B1604629) pyrazole amine. The UV absorption spectrum of phenol, a related aromatic compound, shows two bands originating from π → π* transitions. nih.gov Similarly, the spectrum of this compound is anticipated to display multiple absorption bands corresponding to the electronic transitions within its distinct chromophoric system.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of molecules. While specific DFT studies on 1-(4-bromobenzyl)-1H-pyrazol-5-amine are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar pyrazole (B372694) derivatives. nih.govnih.govnih.gov These studies consistently employ methods like B3LYP with various basis sets to achieve accurate predictions of molecular properties. nih.gov

For this compound, DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This optimized structure is the foundation for all subsequent electronic property calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. utexas.edupearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. science.gov

In related pyrazole compounds, the HOMO is often localized on the electron-rich pyrazole ring and the amine substituent, while the LUMO is typically distributed over the aromatic rings. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. researchgate.net For this compound, the presence of the bromine atom, an electron-withdrawing group, on the benzyl (B1604629) ring is expected to influence the energy levels of the molecular orbitals.

ParameterPredicted Value/Observation for this compoundSignificance
HOMO EnergyRelatively high, localized on pyrazole and amine.Indicates regions susceptible to electrophilic attack.
LUMO EnergyLowered by the bromobenzyl group.Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Moderate gap, suggesting good stability with potential for reactivity.Relates to chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. walisongo.ac.idresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amine group due to the presence of lone pairs of electrons. The hydrogen atoms of the amine group and the aromatic rings would exhibit a positive potential. The bromine atom would also show a region of negative potential. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Stability

An MD simulation would reveal the rotational freedom around the single bonds, particularly the bond connecting the benzyl group to the pyrazole ring and the bond connecting the pyrazole to the amine group. This analysis helps to identify the most stable conformations in different environments, such as in a solvent or when interacting with a biological target. The stability of these conformations is crucial for the molecule's biological activity.

In Silico Prediction of Biological Activities

In silico methods are widely used to predict the biological activities of compounds, thereby streamlining the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Pyrazole derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) enzymes, which are involved in various physiological processes. nih.govsemanticscholar.org

Molecular docking studies of this compound with carbonic anhydrase isoforms (e.g., hCA I and hCA II) could elucidate its potential inhibitory mechanism. It is hypothesized that the pyrazole core and the amine group would form key interactions with the zinc ion and active site residues of the enzyme, similar to other known pyrazole-based inhibitors. nih.govsemanticscholar.org The 4-bromobenzyl group would likely occupy a hydrophobic pocket within the active site, contributing to the binding affinity.

ADME properties are critical for determining the viability of a compound as a drug candidate. mdpi.com These properties can be predicted using various computational models.

Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its potential for oral activity. wikipedia.orgunits.it The rule states that an orally active drug should generally not violate more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

For this compound:

Hydrogen Bond Donors: The amine group (-NH2) has two hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrazole ring and the amine group can act as hydrogen bond acceptors (total of 3).

Molecular Mass: The molecular weight is approximately 266.12 g/mol .

Log P: The calculated octanol-water partition coefficient is estimated to be around 2.5-3.0.

Based on these parameters, this compound complies with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability. researchgate.netnih.gov

PAINS (Pan-Assay Interference Compounds) alerts are used to identify compounds that are likely to show nonspecific activity in high-throughput screening assays. nih.gov An in silico analysis of the structure of this compound would be necessary to check for any substructures that are known to cause interference. Generally, simple pyrazole and benzyl structures are not commonly associated with PAINS alerts.

ADME ParameterPredicted Property for this compoundImplication
Lipinski's Rule of FiveCompliant (0 violations)Good potential for oral bioavailability.
Oral BioavailabilityPredicted to be high based on physicochemical properties. biointerfaceresearch.comFavorable for development as an oral therapeutic.
PAINS AlertsUnlikely to trigger alerts.Lower probability of being a promiscuous inhibitor in assays.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to understand the relationship between the chemical structures of compounds and their biological activities. While numerous QSAR studies have been conducted on various classes of pyrazole derivatives, demonstrating their potential as anti-inflammatory, antimicrobial, and anticancer agents, specific QSAR models for this compound are not extensively documented in publicly available scientific literature. neuroquantology.comneuroquantology.comej-chem.org

However, the general principles of QSAR can be applied to hypothesize the structural features of this compound that might be crucial for its biological activity. QSAR studies on related aminopyrazole and N-benzylpyrazole analogs often utilize a variety of molecular descriptors to correlate with biological endpoints. nih.govrsc.orgresearchgate.net These descriptors typically fall into several categories: electronic, steric, and hydrophobic.

General Approaches to QSAR of Pyrazole Derivatives:

QSAR models for pyrazole derivatives are often developed using statistical methods such as multiple linear regression (MLR) and partial least squares (PLS), as well as more advanced machine learning algorithms. mdpi.com These models aim to create a mathematical equation that can predict the biological activity of new, unsynthesized compounds based on their calculated descriptors.

A generic QSAR model can be represented by the following equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The success of a QSAR model is evaluated using statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the predictive ability of the model.

Hypothetical QSAR Descriptors for this compound:

Based on the structure of this compound, the following descriptors could be relevant in a hypothetical QSAR study. The table below illustrates the types of descriptors and their potential influence on activity, drawing from general findings in QSAR studies of heterocyclic compounds.

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Biological Activity
Electronic Dipole Moment, Atomic ChargesThe distribution of charges within the molecule, influenced by the bromine and amine substituents, can affect interactions with biological targets.
Steric Molecular Volume, Surface AreaThe size and shape of the 4-bromobenzyl group can influence how the molecule fits into a receptor's binding pocket.
Hydrophobic LogP (Partition Coefficient)The lipophilicity of the molecule, significantly influenced by the bromobenzyl moiety, affects its ability to cross cell membranes and reach its target.
Topological Connectivity IndicesThese descriptors quantify the branching and connectivity of the molecular structure, which can be related to its overall shape and flexibility.

3D-QSAR and Molecular Docking:

More advanced QSAR techniques, such as 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also frequently applied to pyrazole derivatives. nih.govrsc.orgresearchgate.net These methods consider the three-dimensional arrangement of atoms and the steric and electrostatic fields they generate. In conjunction with molecular docking studies, which predict the binding orientation of a molecule to a target protein, 3D-QSAR can provide detailed insights into the specific structural features that enhance or diminish activity. nih.govrsc.org

For this compound, a 3D-QSAR and docking study would likely investigate the role of the 4-bromobenzyl group in occupying a specific hydrophobic pocket within a target enzyme, while the pyrazol-5-amine core could be involved in crucial hydrogen bonding interactions. nih.gov

Biological Activity Profiling and Mechanistic Investigations

In Vitro Screening for Potential Biological Activities

The initial assessment of a compound's therapeutic potential often begins with a battery of in vitro assays designed to identify any interactions with biological targets such as enzymes and receptors, as well as to determine its effects on microbes and cancer cells.

Enzyme Inhibition Assays (e.g., targeting carbonic anhydrase)

While direct inhibitory data for 1-(4-bromobenzyl)-1H-pyrazol-5-amine against carbonic anhydrase is not extensively documented in publicly available research, the broader class of pyrazole-containing sulfonamides has been investigated for this activity. For instance, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides demonstrated inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes. In these studies, compounds featuring a bromine substituent on the phenyl ring were among those synthesized and tested, suggesting that the presence of a bromo-phenyl moiety is compatible with carbonic anhydrase inhibition. The inhibitory constants (Ki) for these related compounds were in the nanomolar range, indicating potent inhibition.

It is important to note that the specific substitution pattern and the presence of a sulfonamide group are critical for this activity. Therefore, while the 4-bromobenzyl group is of interest, the absence of the sulfonamide moiety in this compound means its potential as a carbonic anhydrase inhibitor cannot be directly inferred and would require specific enzymatic assays.

Receptor Binding Studies

The ability of a compound to bind to specific receptors is a key indicator of its potential to modulate cellular signaling pathways. There is a lack of specific receptor binding data for this compound in the current scientific literature. However, pyrazole (B372694) derivatives have been explored as ligands for various receptors, including cannabinoid receptors (CB1). For example, pyrazoline derivatives have been investigated as CB1 receptor modulators for the treatment of obesity. idrblab.net These studies highlight the potential of the pyrazole scaffold to interact with G-protein coupled receptors, though specific assays would be necessary to determine if this compound has any affinity for these or other receptors.

Antimicrobial and Antifungal Activity Assessment

The pyrazole nucleus is a common feature in many compounds with demonstrated antimicrobial and antifungal properties. nih.gov While specific data for this compound is limited, studies on related compounds offer some insights. For instance, a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial and antifungal activities. nih.gov Several of these compounds showed potent antimicrobial activities. nih.gov

Another study on pyrazole amides reported varying Minimum Inhibitory Concentration (MIC) values against a range of microbial strains, with some compounds exhibiting potent activity with MICs as low as 3.12 µg/ml. seejph.com Furthermore, research on N-(4-halobenzyl)amides has demonstrated antifungal activity against Candida species, with MIC values ranging from 7.8 to 250 µg/mL. mdpi.com These findings suggest that the benzyl (B1604629) moiety, particularly when halogenated, can contribute to antimicrobial and antifungal effects.

Compound Type Organism Activity (MIC)
Pyrazole amidesMethicillin-resistant Staphylococcus aureus (MRSA)3.12 - 12.5 µg/ml seejph.com
Pyrazole amidesKlebsiella pneumoniae6.25 - 100 µg/ml seejph.com
Pyrazole amidesAspergillus flavus3.12 - 100 µg/ml seejph.com
Pyrazole amidesCandida albicans6.25 - 100 µg/ml seejph.com
N-(4-halobenzyl)amidesCandida krusei7.8 µg/mL mdpi.com
N-(4-halobenzyl)amidesCandida parapsilosis31.25 µg/mL mdpi.com

This table presents data for structurally related compounds to indicate the potential antimicrobial and antifungal activity of the pyrazole scaffold with a halogenated benzyl group. Direct testing of this compound is required for conclusive results.

Anticancer and Antiviral Activity Evaluation

In the realm of antiviral research, pyrazole derivatives have also shown promise. nih.govnih.gov For example, certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines have demonstrated activity against Dengue virus (DENV-2) replication. nih.gov Although direct antiviral data for this compound is not available, the general antiviral potential of the pyrazole class warrants further investigation for this specific compound.

Compound Type Cell Line Activity (IC50)
2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidinesFaDu (Head and Neck Cancer)1.73 μM nih.gov
Benzofuran–pyrazole derivativesMCF-7 (Breast Cancer)7 nM (nanoparticles) mdpi.com
Benzofuran–pyrazole derivativesMDA-MB-231 (Breast Cancer)10 nM (nanoparticles) mdpi.com

This table presents IC50 values for structurally related compounds containing a 4-bromobenzyl or a similar moiety to illustrate the potential anticancer activity. The activity of this compound needs to be determined experimentally.

Exploration of Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For this compound, the key structural features are the pyrazole core, the 5-amino group, and the 1-(4-bromobenzyl) substituent.

Impact of the 4-bromobenzyl Moiety on Bioactivity

The 4-bromobenzyl group is a significant feature of the molecule and is likely to play a crucial role in its biological activity. The presence of a halogen atom, in this case, bromine, can influence the compound's lipophilicity, electronic properties, and metabolic stability.

In various studies on pyrazole derivatives, the nature and position of substituents on the benzyl or phenyl rings have been shown to be critical for activity. For instance, in the context of anticancer agents, the presence of a halogen on the phenyl ring can enhance cytotoxic activity. The bromine atom at the para position of the benzyl ring in this compound could potentially engage in halogen bonding with biological targets, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. nih.gov

Furthermore, the benzyl group itself provides a degree of conformational flexibility, allowing the molecule to adopt different orientations within a binding site. The 4-bromo substituent can modulate the electronic nature of the phenyl ring, influencing its interaction with electron-rich or electron-deficient pockets in target proteins.

While a comprehensive SAR study for this compound is not yet available, the collective evidence from related pyrazole derivatives strongly suggests that the 4-bromobenzyl moiety is a key determinant of its potential biological activities and warrants further investigation to fully elucidate its role. rsc.orgresearchgate.net

Influence of the Pyrazole-5-amine Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.govnih.gov Pyrazole derivatives are known to exhibit a comprehensive spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.gov The 5-aminopyrazole chemotype, in particular, is a versatile framework in drug discovery. The amino group at the C5 position is a key feature, providing a crucial interaction point that can be modified to fine-tune the compound's activity and selectivity. researchgate.net

The biological significance of the 5-aminopyrazole core is underscored by its presence in numerous compounds investigated as kinase inhibitors, which are pivotal in treating diseases like cancer and inflammatory disorders. mdpi.com The scaffold's utility is demonstrated in its incorporation into inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFR), where the pyrazole N-H can form hydrogen bonds with the kinase hinge region. nih.gov The structure of this compound, featuring a substituted benzyl group at the N1 position, is a common design strategy in medicinal chemistry to explore specific binding pockets in target proteins, aiming to enhance potency and selectivity. nih.govnih.gov For instance, substitutions on the pyrazole ring have been shown to be critical in modulating the potency and selectivity of inhibitors for targets like sodium glucose co-transporter 1 (SGLT1). researchgate.net

Mechanistic Studies of Observed Bioactivities

Cellular Pathway Investigations

Investigations into pyrazole derivatives have elucidated several cellular pathways through which they exert their effects, particularly in the context of cancer. A prominent mechanism involves the induction of apoptosis, or programmed cell death. nih.gov Studies on various pyrazole analogs have shown they can trigger apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS). nih.govwaocp.org An excessive amount of intracellular ROS can lead to oxidative damage of essential cellular components like proteins, lipids, and DNA, ultimately activating cell death pathways. nih.gov

This ROS-mediated apoptosis is often linked to the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. Specifically, pyrazole derivatives have been found to increase the activity of caspase-3, a key executioner caspase. nih.govwaocp.org Furthermore, these compounds can influence the cell cycle. For example, some pyrazole derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle, often at the S phase or G0/G1 phase. nih.govwaocp.org Other research has pointed to the modulation of signaling pathways like the MAPK pathway by pyrazole derivatives in hepatocellular carcinoma cells. acs.org

Target Identification and Validation

A significant focus of research on pyrazole-based compounds has been the identification and validation of their molecular targets, with a particular emphasis on protein kinases. nih.govresearchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The pyrazole scaffold has proven to be an effective hinge-binding motif in many kinase inhibitors. mdpi.com

Numerous pyrazole derivatives have been developed as inhibitors of a wide array of kinases, including:

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy, and novel 1,3,5-triazine-based pyrazole derivatives have shown potent inhibitory activity against EGFR-tyrosine kinase. rsc.org

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and pyrazole-containing compounds have demonstrated significant inhibitory activity against CDK2, leading to cell cycle arrest and anticancer effects. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Aminopyrazole-based inhibitors have been developed to covalently target a cysteine residue in the P-loop of FGFR, showing excellent activity against both wild-type and drug-resistant gatekeeper mutant versions of the enzyme. nih.gov

Receptor-Interacting Protein 1 (RIP1) Kinase: This kinase is a key player in necroptosis, a form of programmed necrosis. 1-benzyl-1H-pyrazole derivatives have been optimized as potent RIP1 kinase inhibitors for potential use in diseases related to necrosis, such as pancreatitis. nih.gov

The following table summarizes the inhibitory activities of various pyrazole derivatives against different cancer cell lines and kinase targets, illustrating the broad potential of this scaffold.

Compound ClassTarget Cell Line / EnzymeObserved Activity (IC₅₀)Reference
Pyrazole-linked benzothiazole-β-naphtholA549, HeLa, MCF74.63–5.54 µM nih.gov
Indole-pyrazole derivativesCDK20.074–0.095 µM nih.gov
1,3,5-triazine-pyrazole derivativesEGFR-tyrosine kinase229.4–395.1 nM rsc.org
1-benzyl-1H-pyrazole derivative (4b)RIP1 Kinase0.078 µM (Kd) nih.gov
Aminopyrazole derivative (6)FGFR3 (WT & V555M)< 10 nM nih.gov

This table is for illustrative purposes and showcases the activities of various pyrazole derivatives, not specifically this compound.

Derivatization for Enhanced Bioactivity and Selectivity (Lead Optimization)

Once a biologically active "hit" or "lead" compound like a 5-aminopyrazole is identified, medicinal chemistry efforts focus on lead optimization. This process involves the systematic synthesis and testing of derivatives (analogs) to improve desired properties such as potency, selectivity, and pharmacokinetic profiles (e.g., metabolic stability and bioavailability). researchgate.netacs.org

For pyrazole-based compounds, lead optimization campaigns often explore modifications at various positions of the pyrazole ring. nih.govacs.org Structure-activity relationship (SAR) studies are crucial in this phase, providing insights into how different chemical groups at specific positions influence biological activity. nih.gov

Common derivatization strategies for pyrazole scaffolds include:

Modification of the N1-substituent: The N1 position, where the 4-bromobenzyl group is located in the title compound, is frequently modified. Introducing different substituted aryl or alkyl groups can explore interactions with specific pockets of a target enzyme, potentially increasing potency or selectivity. nih.govnih.gov

Substitution on the C3 and C5 positions: Altering the groups at other positions on the pyrazole ring can significantly impact activity. For example, replacing a phenyl ring with other aromatic or aliphatic groups can fine-tune the compound's properties. nih.gov

Functionalization of the C5-amino group: The amino group itself can be acylated or incorporated into larger heterocyclic systems to modulate the molecule's physicochemical properties and target interactions.

These optimization efforts have led to the development of pyrazole-based inhibitors with significantly improved in vitro potency and better in vivo efficacy and pharmacokinetic properties, advancing them as potential candidates for clinical development. acs.orgacs.org

Chemical Transformations and Derivatization Strategies

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring and its attached benzyl (B1604629) group are both susceptible to functionalization, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on the Pyrazole and Benzyl Moieties

The pyrazole nucleus is an aromatic system, and its reactivity towards electrophilic substitution is significantly influenced by the substituents present. The 5-amino group is a potent activating group, which strongly directs incoming electrophiles to the C4 position of the pyrazole ring. This high regioselectivity is a common feature in the chemistry of 5-aminopyrazoles. beilstein-archives.org Consequently, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially at this site. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) proceeds efficiently at room temperature to yield the corresponding 4-halogenated pyrazole derivatives. beilstein-archives.org

The 4-bromobenzyl moiety can also undergo electrophilic aromatic substitution. The bromine atom is a deactivating but ortho-, para-directing substituent. msu.edu The pyrazolylmethyl group attached to the benzene (B151609) ring also influences the substitution pattern. Electrophilic attack on this ring is generally less favorable than on the electron-rich pyrazole ring. However, under forcing conditions, substitution can occur on the benzene ring, directed to the positions ortho to the benzyl linkage.

Reaction TypeReagentExpected Position of Substitution
HalogenationN-Bromosuccinimide (NBS)C4 of the pyrazole ring
NitrationHNO₃/H₂SO₄C4 of the pyrazole ring
AcylationAcyl chloride/AlCl₃C4 of the pyrazole ring

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira involving the bromide)

The presence of a bromine atom on the benzyl ring provides a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org These reactions are fundamental for extending the molecular framework and introducing diverse functional groups.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. This reaction allows for the introduction of vinyl groups.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a highly effective method for synthesizing aryl alkynes. nih.gov The resulting iodo-substituted azopyrroles were employed by treatment with various terminal alkynes through Sonogashira cross-coupling leading to new azo compounds. nih.gov

Below is a table summarizing typical conditions for these transformations on related aryl bromide substrates.

Reaction NameCoupling PartnerCatalyst System (Typical)Base (Typical)Product Type
Suzuki Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃Biaryl compound
Heck Alkene (e.g., Styrene)Pd(OAc)₂/P(o-tol)₃Et₃N, K₂CO₃Substituted alkene
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂/CuIEt₃N, PiperidineAryl alkyne

Reactions Involving the Amine Group at Position 5

The primary amino group at the C5 position is a versatile functional group that readily participates in a variety of chemical reactions, including acylation, sulfonylation, and condensation. scirp.orgtandfonline.com

Acylation and Sulfonylation

The nucleophilic amine can be easily acylated or sulfonylated by reacting it with acyl halides, anhydrides, or sulfonyl halides, typically in the presence of a base to neutralize the acid byproduct. These reactions lead to the formation of stable amide and sulfonamide derivatives, respectively. Such modifications can significantly alter the electronic and steric properties of the molecule. For instance, acylation of 5-amino-3-substituted-1H-pyrazoles using chloroacetyl chloride in a basic medium is a known transformation. scirp.org Highly selective acylation of amino groups in the presence of other nucleophilic functionalities can be achieved using specialized reagents. nih.govrsc.org

ReactionReagentFunctional Group Formed
Acylation Acetyl chloride, Benzoyl chlorideAmide (-NHCOR)
Sulfonylation p-Toluenesulfonyl chlorideSulfonamide (-NHSO₂R)

Condensation Reactions

The primary amine group can undergo condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. ekb.eg The formation of a Schiff base is a reversible process but can be driven to completion by removing water from the reaction mixture. Pyrazole-based Schiff bases are synthesized through the condensation reaction between a pyrazole aldehyde and various aromatic amines. ekb.egnih.gov This strategy is widely used to create complex molecules with diverse biological activities. scielo.org.co

The table below illustrates the formation of Schiff bases from the parent amine and various aldehydes.

Carbonyl CompoundReaction ConditionsProduct (Schiff Base) Structure
BenzaldehydeEthanol (B145695), reflux, cat. Acetic Acid1-(4-bromobenzyl)-N-benzylidene-1H-pyrazol-5-amine
4-MethoxybenzaldehydeMethanol, refluxN-(4-methoxybenzylidene)-1-(4-bromobenzyl)-1H-pyrazol-5-amine
AcetoneToluene, Dean-Stark, cat. p-TsOHN-isopropylidene-1-(4-bromobenzyl)-1H-pyrazol-5-amine

Modification of the Bromine Substituent for Further Diversification

The bromine atom on the benzyl ring is a key site for strategic molecular diversification. As detailed in section 7.1.2., palladium-catalyzed cross-coupling reactions are the most prominent methods for modifying this position. By choosing the appropriate coupling partner, a vast array of chemical moieties can be introduced.

Aryl and Heteroaryl Groups: Introduced via Suzuki or Stille coupling, allowing for the synthesis of complex biaryl systems.

Alkynyl Groups: Appended through Sonogashira coupling, providing linear, rigid extensions to the molecule.

Alkenyl Groups: Attached via Heck coupling, useful for introducing vinyl functionalities.

Amines: The Buchwald-Hartwig amination allows for the replacement of the bromine atom with a variety of primary or secondary amines, forming new C-N bonds. nih.gov

Other Functional Groups: The bromine can be converted into other functionalities. For example, lithiation followed by quenching with an electrophile (e.g., CO₂) can introduce a carboxylic acid group.

This strategic modification of the bromine substituent is a cornerstone for creating libraries of analogues of 1-(4-bromobenzyl)-1H-pyrazol-5-amine for further research and application.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold (e.g., pyrrole-pyrazole derivatives)

The this compound scaffold is a versatile building block in the synthesis of various fused heterocyclic systems, leading to the creation of hybrid molecules with potential applications in medicinal chemistry and materials science. The strategic derivatization of this scaffold allows for the construction of diverse molecular architectures, including, but not limited to, pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. These transformations typically involve the reaction of the amino group and the adjacent C4-H of the pyrazole ring with suitable bifunctional electrophiles.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A common and effective method for constructing the pyrazolo[3,4-b]pyridine core involves the condensation of 1-substituted-1H-pyrazol-5-amines with 1,3-dicarbonyl compounds. This reaction proceeds through a cascade of condensation, cyclization, and dehydration steps to yield the fused pyridine (B92270) ring. While specific examples starting from this compound are not detailed in the reviewed literature, the general applicability of this method is well-established for various 1-substituted-5-aminopyrazoles. nih.gov

Another approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid has been shown to produce 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in excellent yields. beilstein-journals.org This methodology could foreseeably be adapted for this compound.

Furthermore, a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes provides a pathway to halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov This method offers excellent regioselectivity and functional group tolerance. nih.gov The synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates has also been achieved through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid. rsc.org

The following table summarizes various synthetic strategies for pyrazolo[3,4-b]pyridines that are potentially applicable to this compound.

Starting Materials (General)Reagents/ConditionsProduct TypeReference(s)
1-Substituted-1H-pyrazol-5-amine1,3-Diketones, Glacial Acetic AcidSubstituted 1H-Pyrazolo[3,4-b]pyridines nih.gov
1-Substituted-1H-pyrazol-5-amineα,β-Unsaturated Ketones, Ionic Liquid ([bmim]Br), 90 °C1,4,6-Triaryl-1H-pyrazolo[3,4-b]pyridines beilstein-journals.org
1-Substituted-1H-pyrazol-5-amineAlkynyl Aldehydes, Silver/Iodine/NBSHalogenated and Non-halogenated Pyrazolo[3,4-b]pyridines nih.gov
1-Substituted-1H-pyrazol-5-amineActivated Carbonyl Groups, Refluxing Acetic AcidEthyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates rsc.org

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines from 1-substituted-1H-pyrazol-5-amines is another well-explored derivatization strategy. These bicyclic heterocycles are typically formed through the reaction of the aminopyrazole with various 1,3-dielectrophilic species.

One of the most common methods involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds such as 1,3-diketones or β-ketoesters. semanticscholar.org This reaction is often catalyzed by an acid and proceeds with high regioselectivity, where the more nucleophilic exocyclic amino group initiates the reaction. semanticscholar.orgresearchgate.net

Three-component reactions involving a 1-substituted-1H-pyrazol-5-amine, an aldehyde, and an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) also provide a direct route to pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Microwave-assisted synthesis has been employed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines under solvent-free conditions, highlighting a more environmentally friendly approach. nih.gov

A summary of synthetic routes to pyrazolo[1,5-a]pyrimidines adaptable for this compound is presented in the table below.

Starting Materials (General)Reagents/ConditionsProduct TypeReference(s)
1-Substituted-1H-pyrazol-5-amine1,3-Diketones or β-Ketoesters, H₂SO₄, Acetic AcidSubstituted Pyrazolo[1,5-a]pyrimidines semanticscholar.org
1-Substituted-1H-pyrazol-5-amineSodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olatePyrazolo[1,5-a]pyrimidine Derivatives researchgate.net
1-Substituted-1H-pyrazol-5-amineAldehydes, Active Methylene Compounds (e.g., malononitrile)Functionalized Pyrazolo[1,5-a]pyrimidines nih.gov
1-Substituted-1H-pyrazol-5-amineBenzylidene Malononitrile DerivativesSubstituted Pyrazolo[1,5-a]pyrimidines nih.gov

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes with Improved Efficiency

While established methods for the synthesis of 5-aminopyrazoles exist, often involving the condensation of β-ketonitriles with hydrazines, there is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic strategies. beilstein-journals.orgnih.gov Future research should focus on the development of novel synthetic routes to 1-(4-bromobenzyl)-1H-pyrazol-5-amine that offer improved yields, reduced reaction times, and milder reaction conditions. The exploration of microwave-assisted synthesis and green chemistry approaches, such as solvent-free reactions, could provide significant advancements. royal-chem.com Furthermore, the development of one-pot or multicomponent reactions for the direct synthesis of highly functionalized 1-benzyl-1H-pyrazol-5-amine derivatives would be a valuable contribution to the field. nih.gov

Comprehensive Pharmacological Profiling and Target Deconvolution

The pyrazole (B372694) nucleus is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comsemanticscholar.orgontosight.ai A comprehensive pharmacological profiling of this compound is a critical next step. This should involve screening the compound against a broad panel of biological targets, such as kinases, G-protein coupled receptors, and enzymes, to identify its primary and secondary pharmacological activities.

Following the identification of biological activity, target deconvolution and validation will be essential to understand the compound's mechanism of action. nih.gov Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to identify the specific molecular targets of this compound. nih.gov For instance, pyrazolone (B3327878) compounds have been investigated as proteasome activators, and similar studies could be conducted for this compound. nih.gov

Rational Design of New Analogs Based on SAR Insights

A systematic exploration of the structure-activity relationships (SAR) for this compound is crucial for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. frontiersin.orgnih.gov Future research should focus on modifying the key structural features of the molecule, including:

The 4-bromobenzyl group: Substitution on the phenyl ring with various electron-donating and electron-withdrawing groups can provide insights into the electronic and steric requirements for optimal activity. frontiersin.org

The pyrazole core: Modifications to the pyrazole ring itself, although potentially challenging, could lead to novel scaffolds with unique properties.

The 5-amine group: Acylation, alkylation, or incorporation of the amine into other functional groups could modulate the compound's biological activity and physicochemical properties.

These SAR studies will guide the design and synthesis of a focused library of analogs for further biological evaluation, ultimately leading to the identification of lead compounds with therapeutic potential. nih.gov

Exploration of Applications Beyond Medicinal Chemistry (e.g., materials science, agrochemicals)

The applications of pyrazole derivatives extend beyond medicinal chemistry into materials science and agrochemicals. royal-chem.comresearchgate.net Future research should explore the potential of this compound and its derivatives in these areas.

In materials science , pyrazole-containing compounds have been investigated for their use in the development of conductive polymers, fluorescent materials, and ligands for metal complexes. royal-chem.commdpi.com The specific electronic and structural properties of this compound may make it a suitable candidate for such applications.

In the field of agrochemicals , numerous commercial pesticides, including herbicides, fungicides, and insecticides, contain a pyrazole moiety. royal-chem.comresearchgate.net The biological activity of this compound should be evaluated against various agricultural pests and pathogens to determine its potential as a novel agrochemical. Recent studies have shown that pyrazole derivatives can act as potent herbicides by inhibiting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org

Advanced Mechanistic Studies using Biophysical Techniques

To gain a deeper understanding of the molecular interactions between this compound and its biological targets, advanced mechanistic studies employing biophysical techniques are necessary. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can provide detailed information about the binding mode, affinity, and kinetics of the compound-target interaction. nih.gov These studies are crucial for structure-based drug design and for optimizing the affinity and selectivity of future analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-bromobenzyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of hydrazine derivatives with substituted ketones. For example, microwave-assisted reactions (80–120°C, 15–30 min) improve yield (up to 85%) compared to conventional heating . Acidic or basic conditions (e.g., HCl/EtOH or KOH/EtOH) are critical for hydrazone intermediate formation. X-ray crystallography (e.g., SHELX refinement ) confirms regioselectivity and purity.
  • Key Data :

MethodYield (%)TimeConditions
Microwave8520 min100°C, EtOH/HCl
Conventional626 hrReflux, EtOH/KOH

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELXL ) resolves bond lengths (C–N: 1.34 Å) and dihedral angles. Complementary techniques include:

  • NMR : 1H^1H NMR (DMSO-d6: δ 7.85 ppm for pyrazole protons) .
  • Mass Spectrometry : ESI-MS (m/z 278.0 [M+H]+^+) confirms molecular weight .
    • Contradictions : Discrepancies in melting points (e.g., 145–152°C) across studies may arise from polymorphic forms or solvent residues .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine vs. methoxy groups) affect biological activity in pyrazole derivatives?

  • Methodological Answer : Substituents influence lipophilicity and target binding. For example:

  • 4-Bromobenzyl : Enhances π-π stacking with kinase ATP pockets (e.g., IC50_{50} = 12 nM against VEGFR-2 ).
  • Methoxy groups : Reduce activity due to steric hindrance (e.g., 10-fold lower inhibition of Src kinase ).
    • Experimental Design : Use SAR studies with 3D-QSAR models (e.g., CoMFA) to predict activity .

Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?

  • Methodological Answer :

Comparative Assays : Test compounds under identical conditions (e.g., 10 µM ATP in kinase assays ).

Structural Overlays : Compare X-ray structures (e.g., PDB 4QTD vs. 5J1C) to identify binding pose variations .

Meta-Analysis : Aggregate data from ≥3 independent studies to assess reproducibility .

Q. Can computational methods predict the compound’s potential as a kinase inhibitor or energetic material?

  • Methodological Answer :

  • Kinase Inhibition : Molecular docking (AutoDock Vina) with p38α MAPK (ΔG ≈ -9.2 kcal/mol) identifies key interactions (e.g., H-bond with Met109 ).
  • Energetic Properties : Gaussian 03 calculates heats of formation (ΔHf_f = 630 kJ/mol) and EXPLO5 predicts detonation velocity (8,750 m/s) .

Key Challenges and Solutions

  • Synthetic Yield Variability : Optimize microwave power (300–500 W) and solvent polarity (e.g., DMF vs. EtOH) .
  • Biological Assay Noise : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding .

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